molecular formula C21H24N2O3 B1245711 19,20-Dehydroervatamine

19,20-Dehydroervatamine

Cat. No.: B1245711
M. Wt: 352.4 g/mol
InChI Key: NFUNVPXUVUEVKF-CSUVEVHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19,20-Dehydroervatamine is a bioactive indole alkaloid belonging to the Ervatamia alkaloid family. It is characterized by a 2-acylindole scaffold and a cis-fused pentasubstituted piperidine ring system . The compound is naturally isolated from plants of the Tabernaemontana genus (Apocynaceae family), including T. corymbosa and Ervatamia orientalis . Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol . Key physicochemical properties include a melting point of 198–200°C (decomposition) and a specific optical rotation of [α]D³⁰ +52° (c = 1.0 in CHCl₃) .

It serves as a precursor in the synthesis of related alkaloids such as ervatamine and 20-epiervatamine via catalytic hydrogenation .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (3R,7Z,8S)-7-ethylidene-5-methyl-10-oxo-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraene-3-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-4-13-11-23(2)12-21(20(25)26-3)10-15-14-7-5-6-8-17(14)22-19(15)18(24)9-16(13)21/h4-8,16,22H,9-12H2,1-3H3/b13-4+/t16-,21-/m0/s1

InChI Key

NFUNVPXUVUEVKF-CSUVEVHTSA-N

Isomeric SMILES

C/C=C/1\CN(C[C@@]2([C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C

Canonical SMILES

CC=C1CN(CC2(C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The Ervatamia alkaloids share a common 2-acylindole framework but differ in substituents and stereochemistry. Key analogs include:

Table 1: Structural Features of 19,20-Dehydroervatamine and Related Alkaloids
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₂₁H₂₄N₂O₃ 352.43 Double bond at C19–C20; β-COOCH₃ substituent
Ervatamine C₂₁H₂₆N₂O₃ 354.45 Single bond at C19–C20; β-CH₃ substituent
20-Epiervatamine C₂₁H₂₆N₂O₃ 354.45 Epimer at C20; distinct stereochemistry
Tabernaemontanine C₂₂H₂₈N₂O₃ 368.47 Additional methyl group; altered ring substitution

Natural Occurrence

These alkaloids co-occur in Tabernaemontana species but are distributed differently across plant tissues:

Table 3: Occurrence in Tabernaemontana corymbosa
Compound Plant Part Concentration (Relative)
This compound Leaves, stem-bark High
Ervatamine Leaves, twigs Moderate
20-Epiervatamine Leaves, stem-bark Low
Tabernaemontanine Bark, leaves Moderate

Physicochemical and Pharmacological Differences

  • Reactivity : The C19–C20 double bond in this compound enhances its susceptibility to hydrogenation and electrophilic attacks compared to ervatamine .
  • Solubility : Ervatamine exhibits higher solubility in polar solvents due to reduced hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19,20-Dehydroervatamine
Reactant of Route 2
19,20-Dehydroervatamine

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